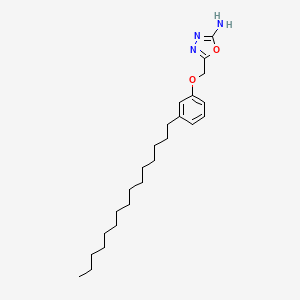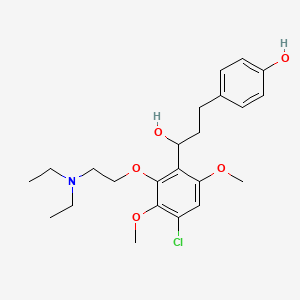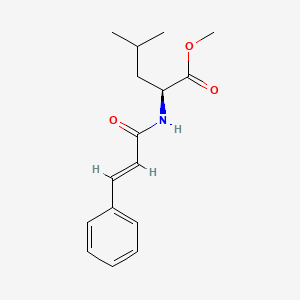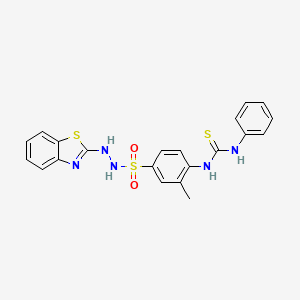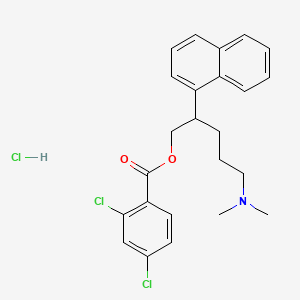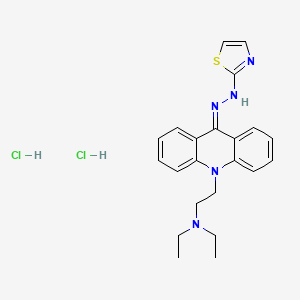
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a diethylaminoethyl side chain, and a thiazolylhydrazone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves a multi-step process. One common method includes the reaction of 9(10H)-acridinone with 2-(diethylamino)ethyl chloride to form the intermediate 10-(2-(diethylamino)ethyl)-9(10H)-acridinone. This intermediate is then reacted with thiosemicarbazide to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acridinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in its anticancer activity. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-based thiazolyl hydrazone derivatives: These compounds share structural similarities with 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride and exhibit similar biological activities.
Phenylboronic pinacol esters: Although structurally different, these compounds are also used in drug design and have comparable stability issues in aqueous environments.
Uniqueness
This compound stands out due to its unique combination of an acridinone core and a thiazolylhydrazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
92928-62-6 |
|---|---|
Molecular Formula |
C22H27Cl2N5S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[[10-[2-(diethylamino)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N5S.2ClH/c1-3-26(4-2)14-15-27-19-11-7-5-9-17(19)21(18-10-6-8-12-20(18)27)24-25-22-23-13-16-28-22;;/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,25);2*1H |
InChI Key |
FLLPVUKUNAFOBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


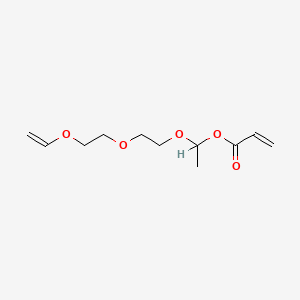
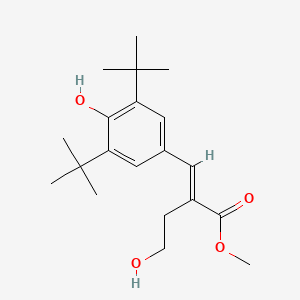


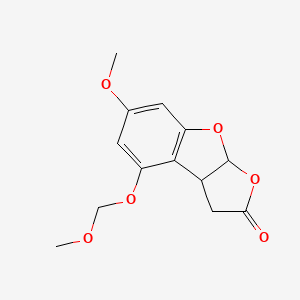
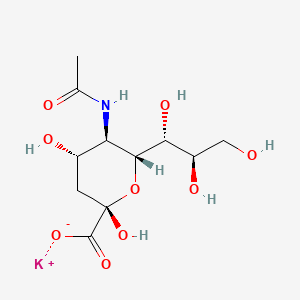
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
